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Compound of Interest

N1, N10-Diacetyl
Compound Name: ) ]
triethylenetetramine-d4

Cat. No.: B12400917

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N10-Diacetyl triethylenetetramine-d4 is the deuterated form of N1,N10-diacetyl
triethylenetetramine (DAT), a major metabolite of the copper-chelating agent
triethylenetetramine (TETA). TETA is a drug used in the treatment of Wilson's disease and is
also under investigation for its potential therapeutic effects in cancer and diabetes. The
deuterated analog serves as an essential internal standard for the accurate quantification of
DAT in biological samples during pharmacokinetic and metabolic studies. This guide provides a
comprehensive overview of the core technical aspects of N1,N10-Diacetyl triethylenetetramine-
d4, including its structure, synthesis, and role in the context of polyamine metabolism.

Core Data Presentation
Physicochemical Properties
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Property Value Source
Chemical Formula C10H18D4N402 [1]
Molecular Weight 234.3 g/mol [2]

N,N'-(((Ethane-1,2-diyl-
Chemical Name d4)bis(azanediyl))bis(ethane- [1]
2,1-diyl))diacetamide

N1,N10-
Synonyms _ : : [1]
Diacetyltriethylenetetramine-d4

Labeled Atom Deuterium (d4) [3]

Representative Analytical Data

While a specific Certificate of Analysis for N1,N10-Diacetyl triethylenetetramine-d4 is not
publicly available, the following table outlines the expected analytical data based on methods
used for the non-deuterated analog and general principles of mass spectrometry for deuterated

compounds.

Analytical Technique Expected Data

The mass spectrum would show a parent ion
M Spect try (MS) peak at m/z 235.3 [M+H]+, which is 4 mass
ass Spectrometr
P Y units higher than the non-deuterated analog

(m/z 231.3).

The 1H NMR spectrum would be similar to the

non-deuterated analog, but with a reduced
Nuclear Magnetic Resonance (NMR) integration for the signals corresponding to the
Spectroscopy deuterated ethane-1,2-diyl group. The 2H

(Deuterium) NMR would show a signal

corresponding to the deuterated position.

Purity (by HPLC) Typically >98% for use as a reference standard.

Experimental Protocols
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Synthesis of N1,N10-Diacetyl triethylenetetramine-d4

A detailed, step-by-step synthesis protocol for N1,N10-Diacetyl triethylenetetramine-d4 is not

readily available in the public domain. However, a general method can be inferred based on the

synthesis of its non-deuterated counterpart and standard organic chemistry procedures for

acetylation of amines. The synthesis would likely involve the acetylation of triethylenetetramine-
d4.

Materials:

Triethylenetetramine-d4

Acetic anhydride

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

A base (e.g., triethylamine, pyridine) to neutralize the acetic acid byproduct

Reagents for workup and purification (e.g., water, brine, sodium bicarbonate solution, drying
agent like sodium sulfate, silica gel for chromatography)

Procedure (General Outline):

Dissolution: Dissolve triethylenetetramine-d4 and a base in a suitable anhydrous solvent
under an inert atmosphere (e.g., nitrogen or argon).

Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with
stirring.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified
time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated
solution of sodium bicarbonate. Extract the product into an organic solvent. Wash the organic
layer with water and brine.
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« Purification: Dry the organic layer over a suitable drying agent, filter, and concentrate the
solvent under reduced pressure. The crude product can be purified by column
chromatography on silica gel.

o Characterization: Confirm the structure and purity of the final product using techniques such
as NMR and mass spectrometry.

Quantitative Analysis by LC-MS/MS

N1,N10-Diacetyl triethylenetetramine-d4 is primarily used as an internal standard for the
quantification of N1,N10-diacetyl triethylenetetramine in biological matrices like plasma and
urine. Below is a representative LC-MS/MS protocol adapted from methods for the non-
deuterated analog.

1. Sample Preparation (Protein Precipitation):

e To 100 pL of plasma or urine sample, add a known concentration of N1,N10-Diacetyl
triethylenetetramine-d4 as the internal standard.

e Add 300 pL of acetonitrile to precipitate proteins.
e Vortex the mixture for 1 minute.
e Centrifuge at 10,000 rpm for 10 minutes.

o Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of
nitrogen.

» Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
e LC Column: A C18 or a cyano column is typically used.[3]

» Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile
containing an ion-pairing agent like heptafluorobutyric acid (HFBA) or a buffer like
ammonium acetate.
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o Flow Rate: Typically in the range of 0.2-0.5 mL/min.
e Injection Volume: 5-20 pL.

o Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive
electrospray ionization (ESI) mode.

e MRM Transitions:
o N1,N10-diacetyl triethylenetetramine (Analyte): Q1 (m/z 231.3) -> Q3 (product ion)

o N1,N10-Diacetyl triethylenetetramine-d4 (Internal Standard): Q1 (m/z 235.3) -> Q3
(corresponding product ion)

3. Data Analysis:

e The concentration of the analyte is determined by comparing the peak area ratio of the
analyte to the internal standard against a calibration curve prepared with known
concentrations of the non-deuterated standard.

Signaling Pathway and Experimental Workflows
Triethylenetetramine Metabolism Pathway

The metabolic conversion of triethylenetetramine to N1,N10-diacetyl triethylenetetramine is a
key pathway in its pharmacology. This acetylation is primarily catalyzed by the enzyme
spermidine/spermine N1-acetyltransferase (SSAT1).[4]

>
o | Ni1-Acetyl triethylenetetramine (MAT) Acetylation N1,N10-Diacetyl triethylenetetramine (DAT)
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Caption: Metabolic pathway of Triethylenetetramine to its acetylated metabolites.
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Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of N1,N10-diacetyl
triethylenetetramine in a biological sample using its deuterated analog as an internal standard.

Biological Sample (Plasma/Urine)

Spike with N1,N10-Diacetyl

triethylenetetramine-d4 (Internal Standard)

Protein Precipitation & Extraction

LC-MS/MS Analysis

Data Analysis (Peak Area Ratio)

Quantification against Calibration Curve

Click to download full resolution via product page

Caption: Workflow for quantitative analysis using an internal standard.

Spermidine/Spermine N1-acetyltransferase (SSAT1)
Signaling

The activity of SSAT1 is tightly regulated and plays a crucial role in polyamine homeostasis.
Elevated levels of polyamines, such as spermidine and spermine, can induce the expression
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and activity of SSAT1, leading to a feedback mechanism that controls intracellular polyamine
concentrations. This regulation occurs at multiple levels, including transcription, mRNA
processing, and translation.[5][6]
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Caption: Regulation of SSAT1 activity by intracellular polyamine levels.

Conclusion

N1,N10-Diacetyl triethylenetetramine-d4 is a critical tool for researchers and drug development
professionals working with triethylenetetramine and its metabolites. Its use as an internal
standard ensures the reliability and accuracy of quantitative bioanalytical methods.
Understanding its properties, the experimental protocols for its use, and the biological
pathways it is involved in is essential for advancing research in areas such as Wilson's
disease, cancer, and diabetes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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